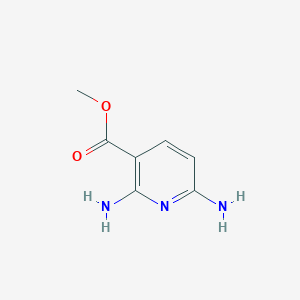

Methyl 2,6-diaminonicotinate

Description

Methyl 2,6-diaminonicotinate is a nicotinic acid derivative featuring amino (-NH₂) substituents at the 2- and 6-positions of the pyridine ring and a methyl ester group at the 3-position. The amino groups confer hydrogen-bonding capacity, enhancing solubility in polar solvents and reactivity in nucleophilic reactions .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl 2,6-diaminopyridine-3-carboxylate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H4,8,9,10) |

InChI Key |

QPNHFJSWVMCXAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-diaminonicotinate can be synthesized through several methods. One common approach involves the reaction of 2,6-diaminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Another method involves the direct methylation of 2,6-diaminonicotinic acid using dimethyl sulfate or methyl iodide in the presence of a base. This reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution

The primary amino groups (-NH₂) at positions 2 and 6 act as nucleophiles, enabling substitution reactions with electrophiles. For example:

-

Reactions with acyl chlorides : The amino groups react with acyl chlorides to form amides, expanding the compound’s utility in peptide synthesis.

-

Coupling with halides : Alkylation or arylation via SN2 mechanisms is feasible, particularly under basic conditions.

Coupling Reactions

Methyl 2,6-diaminonicotinate serves as a precursor for complex heterocycles. For instance, its reaction with carbonyl compounds (e.g., ketones, aldehydes) can yield fused-ring systems. In a related patent, a similar diaminonicotinate derivative reacted with 3-bromo-2-butanone under reflux in acetonitrile to form imidazo[1,2-a]pyridine derivatives .

Reaction Conditions Example

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-bromo-2-butanone | Acetonitrile | Reflux | 24 hours | 59% |

Mechanistic Insights in Medicinal Chemistry

The compound acts as a pharmacophore in drug discovery, particularly for targeting enzymes involved in metabolic pathways. Its dual amino groups enable hydrogen bonding or charge interactions with biological targets, such as those in gastric acid secretion inhibition.

Thermochemical and Kinetic Data

While direct kinetic data for this compound is unavailable, analogous compounds (e.g., amino pyridines) exhibit:

Scientific Research Applications

Methyl 2,6-diaminonicotinate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,6-diaminonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural similarities with Methyl 2,6-diaminonicotinate, differing primarily in substituents at the 2- and 6-positions. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Effects and Functional Comparisons

Table 1: Structural and Functional Comparison of this compound Analogs

*Similarity scores based on structural overlap (0.0–1.0 scale) from and .

†Derived from Ethyl 2,6-dichloro-4-methylnicotinate (0.98 similarity), adjusted for fluorine substitution.

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and chlorine (electron-withdrawing) reduce ring electron density, favoring electrophilic substitution at the 4-position. In contrast, amino groups (electron-donating) activate the ring for reactions like nitration or amidation . Example: Methyl 2,6-difluoronicotinate (C₇H₅F₂NO₂, 98% purity) is used in synthesizing fluorinated pharmaceuticals due to its stability under harsh conditions .

Solubility and Reactivity: Amino groups enhance water solubility (via hydrogen bonding) compared to chloro or methoxy analogs. Methyl 4,6-dihydroxynicotinate (C₇H₇NO₄) exhibits even higher polarity but lower stability due to phenolic oxidation .

Dichloro derivatives (e.g., CAS 108130-10-5) are precursors in herbicide synthesis, leveraging chlorine’s lipophilicity for membrane penetration .

Research Implications and Limitations

- Structural Similarity vs. Functional differences arise from substituent electronic and steric profiles .

- Data Gaps: Direct pharmacological or thermodynamic data for this compound is absent in the provided evidence. Further studies are needed to validate its synthetic utility.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,6-diaminonicotinate, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Design : Start with nicotinic acid derivatives as precursors. Use esterification and amination reactions, adjusting catalysts (e.g., H₂SO₄ for esterification) and temperature (60–80°C) to optimize yield. Monitor intermediates via TLC or HPLC .

- Optimization : Perform kinetic studies by varying solvent polarity (e.g., ethanol vs. DMF) and reaction time. Use fractional crystallization for purification, referencing structural data (e.g., X-ray crystallography in ) to confirm product identity .

- Safety : Follow protocols for handling amines, including PPE (gloves, goggles) and ventilation, as outlined in safety guidelines for structurally similar compounds (, Chapters 7–8) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Spectroscopy : Employ -NMR to confirm the presence of aromatic protons and amine groups. Compare chemical shifts with analogous nicotinate derivatives (e.g., methyl nicotinate in ) .

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity analysis. Validate methods using retention time reproducibility, as described for 2,6-dimethylaniline () .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns, ensuring no residual solvents or byproducts remain .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Methodological Answer:

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid moisture, as hydrolysis of the ester group may occur (, Chapter 7) .

- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperature (25–40°C). Monitor via HPLC to track decomposition products (e.g., free amines or carboxylic acids) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or similar software to model electron density maps and identify reactive sites (e.g., the carbonyl carbon). Compare with crystallographic data () to validate bond lengths and angles .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS models. Correlate computational results with experimental kinetic data to refine predictive accuracy .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and XRD data to resolve ambiguities. For example, conflicting -NMR peaks may arise from tautomerism; use variable-temperature NMR to confirm dynamic equilibria .

- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.01 ppm for NMR) and compare with literature values for related compounds (). Statistical tools like PCA can identify outlier datasets .

Q. What methodologies are suitable for assessing the compound’s ecotoxicological impact?

Methodological Answer:

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure aerobic degradation in soil/water systems. Track metabolite formation via LC-MS, referencing ecotoxicity profiles in Safety Data Sheets (, Chapter 12) .

- Trophic Transfer Analysis : Expose Daphnia magna or zebrafish embryos to sublethal doses. Measure bioaccumulation factors (BCFs) and compare with regulatory thresholds (e.g., REACH) .

Q. How can this compound be functionalized for metal-organic framework (MOF) applications?

Methodological Answer:

- Ligand Design : Modify the amine groups with chelating moieties (e.g., pyridyl or carboxylate). Use microwave-assisted synthesis to enhance coordination kinetics with transition metals (e.g., Cu²⁺ or Zn²⁺).

- Characterization : Analyze MOF porosity via BET surface area measurements and confirm structural integrity with PXRD. Reference protocols from crystallography databases () .

Data Reporting and Reproducibility

Q. How should researchers document the use of this compound to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Report exact molar ratios, solvent grades, and instrument calibration methods (e.g., HPLC column lot numbers). Follow ICMJE standards for chemical descriptions () .

- Raw Data Archiving : Include chromatograms, NMR spectra, and crystallographic .cif files in supplementary materials. Use repositories like Zenodo for long-term access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.